molecular formula C29H29NO7S3 B11644767 diethyl 2-[6-methoxy-2,2-dimethyl-1-(phenoxyacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate

diethyl 2-[6-methoxy-2,2-dimethyl-1-(phenoxyacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11644767
M. Wt: 599.7 g/mol
InChI Key: LMVHVKGXOBTQOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-DIETHYL 2-[6-METHOXY-2,2-DIMETHYL-1-(2-PHENOXYACETYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, phenoxy, and sulfanyl

Preparation Methods

The synthesis of 4,5-DIETHYL 2-[6-METHOXY-2,2-DIMETHYL-1-(2-PHENOXYACETYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multi-step synthetic routes. These routes often start with the preparation of key intermediates, followed by their sequential reactions under controlled conditions. Common synthetic methods include:

    Condensation Reactions: Initial steps often involve the condensation of appropriate aldehydes and ketones to form intermediate compounds.

    Cyclization Reactions: These intermediates undergo cyclization reactions to form the core tetrahydroquinoline structure.

    Functional Group Modifications:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

4,5-DIETHYL 2-[6-METHOXY-2,2-DIMETHYL-1-(2-PHENOXYACETYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting ketone groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as methoxy or phenoxy can be replaced by other nucleophiles.

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5-DIETHYL 2-[6-METHOXY-2,2-DIMETHYL-1-(2-PHENOXYACETYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 4,5-DIETHYL 2-[6-METHOXY-2,2-DIMETHYL-1-(2-PHENOXYACETYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE include other dihydropyridine derivatives and compounds with similar functional groups. These compounds may share some chemical properties but differ in their specific biological activities and applications. Examples of similar compounds include:

Properties

Molecular Formula

C29H29NO7S3

Molecular Weight

599.7 g/mol

IUPAC Name

diethyl 2-[6-methoxy-2,2-dimethyl-1-(2-phenoxyacetyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C29H29NO7S3/c1-6-35-26(32)23-24(27(33)36-7-2)40-28(39-23)22-19-15-18(34-5)13-14-20(19)30(29(3,4)25(22)38)21(31)16-37-17-11-9-8-10-12-17/h8-15H,6-7,16H2,1-5H3

InChI Key

LMVHVKGXOBTQOX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C2C3=C(C=CC(=C3)OC)N(C(C2=S)(C)C)C(=O)COC4=CC=CC=C4)S1)C(=O)OCC

Origin of Product

United States

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